molecular formula C12H19N5 B11737208 bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11737208
M. Wt: 233.31 g/mol
InChI Key: MECZJZHSQOOOMO-UHFFFAOYSA-N
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Description

Bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine: is a compound that belongs to the class of pyrazole-based ligands. These compounds are known for their unique coordination properties with metal ions, making them valuable in various chemical and industrial applications . The structure of this compound consists of two 1,3-dimethyl-1H-pyrazol-4-yl groups connected to a central amine group, forming a tridentate ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the condensation of 1,3-dimethyl-1H-pyrazol-4-ylmethanol with a primary amine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions . The reaction can be summarized as follows:

    Condensation Reaction: 1,3-dimethyl-1H-pyrazol-4-ylmethanol reacts with a primary amine in the presence of a catalyst.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, depending on the reactivity of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. Common industrial methods include:

Chemical Reactions Analysis

Types of Reactions: Bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Mechanism of Action

The mechanism of action of bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable metal complexes, which can exhibit unique catalytic and biological properties . The molecular targets and pathways involved depend on the specific application and the metal ions used in the complex formation.

Comparison with Similar Compounds

Uniqueness: Bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its coordination properties and reactivity. This makes it a valuable ligand for forming metal complexes with specific catalytic and biological activities .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-9-11(7-16(3)14-9)5-13-6-12-8-17(4)15-10(12)2/h7-8,13H,5-6H2,1-4H3

InChI Key

MECZJZHSQOOOMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CN(N=C2C)C)C

Origin of Product

United States

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